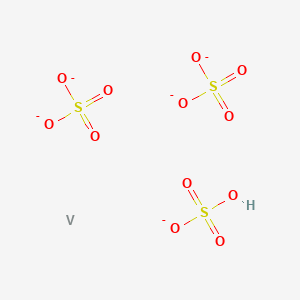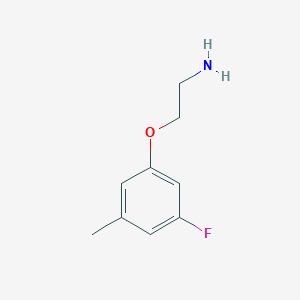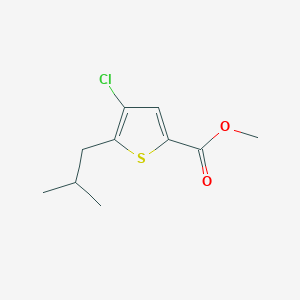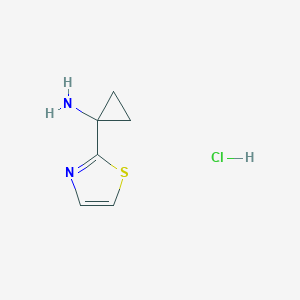
Aluminium tetracosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium tetracosanoate, also known as aluminium behenate, is a chemical compound formed by the reaction of aluminium with tetracosanoic acid (behenic acid). This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white, waxy solid that is insoluble in water but soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium tetracosanoate can be synthesized through the reaction of aluminium chloride with tetracosanoic acid in the presence of a solvent such as toluene. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium isopropoxide with tetracosanoic acid. The reaction is carried out in a solvent like hexane, and the product is isolated through filtration and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming aluminium oxide and other by-products.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in substitution reactions, where the tetracosanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Aluminium oxide and carbon dioxide.
Reduction: Aluminium metal and hydrocarbons.
Substitution: New aluminium compounds with different functional groups.
科学研究应用
Aluminium tetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the preparation of lipid-based drug delivery systems and as a stabilizer in biological assays.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in controlled-release formulations.
Industry: It is used as a lubricant, anti-corrosive agent, and in the production of cosmetics and personal care products.
作用机制
The mechanism of action of aluminium tetracosanoate involves its interaction with cellular membranes and proteins. It can alter membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it helps in the controlled release of active ingredients by forming stable complexes with the drug molecules.
相似化合物的比较
Aluminium stearate: Similar in structure but derived from stearic acid.
Aluminium palmitate: Derived from palmitic acid and has similar properties.
Aluminium oleate: Formed from oleic acid and used in similar applications.
Uniqueness: Aluminium tetracosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for applications where other aluminium carboxylates may not perform as well.
属性
CAS 编号 |
98978-61-1 |
|---|---|
分子式 |
C72H141AlO6 |
分子量 |
1129.9 g/mol |
IUPAC 名称 |
aluminum;tetracosanoate |
InChI |
InChI=1S/3C24H48O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h3*2-23H2,1H3,(H,25,26);/q;;;+3/p-3 |
InChI 键 |
GMDOKCZPQTYLIF-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)






![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
